molecular formula C24H25FN4O3 B4967514 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide

Cat. No. B4967514
M. Wt: 436.5 g/mol
InChI Key: OEJSSNGYUJCDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, commonly known as Compound A, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.

Mechanism of Action

Compound A exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
Compound A has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, Compound A improves insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in the liver.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for lab experiments, including its high potency and selectivity for PPARα, which allows for specific modulation of the target pathway. However, its limited solubility in aqueous solutions can pose challenges for in vitro and in vivo experiments. In addition, the potential off-target effects of Compound A on other PPAR isoforms and nuclear receptors should be carefully evaluated.

Future Directions

The potential therapeutic applications of Compound A are still being explored, and several future directions can be pursued. These include investigating its efficacy in animal models of metabolic disorders, cardiovascular diseases, and cancer. Furthermore, the development of more soluble analogs of Compound A could improve its pharmacokinetic properties and facilitate its clinical translation. Finally, the identification of novel PPARα target genes and pathways could provide new insights into the mechanisms of action of Compound A and its potential therapeutic applications.

Synthesis Methods

Compound A is synthesized through a multi-step synthetic route starting from commercially available starting materials. The key step involves the reaction of 2-fluorobenzoyl chloride with 4-piperidinyl-1H-pyrazole in the presence of a base to yield the intermediate, which is then coupled with 3-phenoxypropanoic acid using a coupling agent to obtain Compound A.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have demonstrated the potential of Compound A in improving lipid metabolism, reducing inflammation, and improving insulin sensitivity.

properties

IUPAC Name

N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c25-21-9-5-4-8-20(21)24(31)28-15-11-18(12-16-28)29-22(10-14-26-29)27-23(30)13-17-32-19-6-2-1-3-7-19/h1-10,14,18H,11-13,15-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSSNGYUJCDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.